2-(2-Bromoethoxy)-1,3,5-triiodobenzene
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Overview
Description
2-(2-Bromoethoxy)-1,3,5-triiodobenzene is an organic compound characterized by the presence of bromine, iodine, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,3,5-triiodobenzene typically involves the reaction of 1,3,5-triiodobenzene with 2-bromoethanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-1,3,5-triiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include partially or fully deiodinated compounds.
Scientific Research Applications
2-(2-Bromoethoxy)-1,3,5-triiodobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-1,3,5-triiodobenzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethoxy)tetrahydro-2H-pyran
- 2-Bromoethyl ether
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
2-(2-Bromoethoxy)-1,3,5-triiodobenzene is unique due to the presence of three iodine atoms on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high atomic weight and specific reactivity patterns.
Properties
CAS No. |
195438-34-7 |
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Molecular Formula |
C8H6BrI3O |
Molecular Weight |
578.75 g/mol |
IUPAC Name |
2-(2-bromoethoxy)-1,3,5-triiodobenzene |
InChI |
InChI=1S/C8H6BrI3O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 |
InChI Key |
SRYZDGUCAJJSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OCCBr)I)I |
Origin of Product |
United States |
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